1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This reaction typically results in the formation of the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can undergo transformations typical of carbamate compounds.
Common reagents used in these reactions include oxalyl chloride for mild deprotection , and various acids and bases for substitution and deprotection reactions. The major products formed from these reactions are typically the free amine or other substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the free amine .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid can be compared with other carbamate-protected amines, such as:
1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid: Similar in its use of the Boc protecting group but differs in the structure of the amine.
tert-Butoxycarbonyl-protected heteroarenes: These compounds also use the Boc group for protection but are used in different contexts, such as the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific structure, which makes it suitable for particular synthetic applications where other Boc-protected compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect amine groups and undergo various chemical reactions makes it a valuable tool in scientific research and industrial production.
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(14,4)10(15)16/h5-9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOTXUZCHXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674236 | |
Record name | 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-17-1 | |
Record name | 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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